molecular formula C22H27N3O5S B7708938 N-Ethyl-4-methoxy-N-[(4-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

N-Ethyl-4-methoxy-N-[(4-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

Cat. No.: B7708938
M. Wt: 445.5 g/mol
InChI Key: HJFGOARCYVKPHN-UHFFFAOYSA-N
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Description

N-Ethyl-4-methoxy-N-[(4-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and an oxadiazole ring, which is often found in compounds with diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-methoxy-N-[(4-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the oxadiazole intermediate with sulfonyl chlorides in the presence of a base to form the sulfonamide linkage.

    Ethylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-methoxy-N-[(4-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies due to its sulfonamide group.

    Medicine: The compound could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-Ethyl-4-methoxy-N-[(4-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole ring may interact with various biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-4-methoxy-N-phenylbenzamide: This compound shares the sulfonamide group but lacks the oxadiazole ring.

    4-Methyl-N-(1-phenylethyl)-benzamide: Similar in structure but with different substituents on the aromatic ring.

Uniqueness

N-Ethyl-4-methoxy-N-[(4-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide is unique due to the presence of both the sulfonamide group and the oxadiazole ring, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

N-ethyl-4-methoxy-N-[(4-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-5-7-21-23-22(30-24-21)19-14-18(12-13-20(19)29-4)31(26,27)25(6-2)15-16-8-10-17(28-3)11-9-16/h8-14H,5-7,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFGOARCYVKPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N(CC)CC3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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